Boc-Ser(Tos)-OMe

Peptide Synthesis Selenocysteine Nucleophilic Substitution

Choose Boc-Ser(Tos)-OMe when downstream side-chain modification is non-negotiable. Unlike inert ether-protected analogs (Bzl, tBu), the tosyl group is an activatable leaving group—enabling nucleophilic displacement for selenocysteine incorporation or β-elimination to dehydroalanine. The orthogonal Boc (acid-labile), tosyl (base/nucleophile-labile), and methyl ester protection allows sequential, chemoselective deprotection in Boc-SPPS workflows. Essential for synthesizing selenopeptides, lantibiotics, and conformationally constrained peptidomimetics. Avoid synthetic dead-ends: this building block delivers reactivity that benzyl- or tert-butyl-protected serine cannot match.

Molecular Formula C16H23NO7S
Molecular Weight 373.4 g/mol
CAS No. 56926-94-4
Cat. No. B1276680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(Tos)-OMe
CAS56926-94-4
Molecular FormulaC16H23NO7S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
InChIKeyVVBLIPVUGGNLGW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ser(Tos)-OMe (CAS 56926-94-4): Chemical Identity and Peptide Synthesis Role


Boc-Ser(Tos)-OMe (CAS 56926-94-4) is a fully protected L-serine derivative, formally named methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{[(4-methylphenyl)sulfonyl]oxy}propanoate. The molecule incorporates three orthogonal protecting groups: an acid-labile Boc group on the α-amine, a base/nucleophile-labile tosyl (Tos) ester on the side-chain hydroxyl, and a methyl ester on the carboxyl group. It is employed primarily as a building block in peptide synthesis, particularly in Boc-based solid-phase protocols and solution-phase fragment condensations . Its role is to introduce a serine residue whose side chain can be selectively activated for nucleophilic displacement after the peptide chain is assembled .

Why Boc-Ser(Tos)-OMe Cannot Be Replaced by Generic Serine Derivatives


In serine-containing peptide synthesis, the choice of side-chain protection directly dictates downstream synthetic feasibility. The tosyl group in Boc-Ser(Tos)-OMe functions not merely as a protective mask but as an activatable leaving group, enabling post-assembly nucleophilic substitutions—a reactivity profile absent in inert alkyl ether protections such as benzyl (Bzl) or tert-butyl (tBu) . Attempts to substitute Boc-Ser(Tos)-OMe with Boc-Ser(Bzl)-OMe or Boc-Ser(tBu)-OMe in protocols requiring on-resin conversion of serine to selenocysteine, cysteine, or dehydroalanine will fail because these ether-linked protecting groups cannot undergo the requisite β-elimination or nucleophilic displacement [1]. Moreover, the methyl ester differentiates the compound from free-acid analogs like Boc-Ser(Tos)-OH, which require separate carboxyl activation steps during coupling .

Quantitative Differentiation Evidence for Boc-Ser(Tos)-OMe


Synthetic Utility in Selenocysteine Peptides: Tosyl Enables Nucleophilic Displacement

Boc-Ser(Tos)-OMe serves as a critical intermediate for the synthesis of Se-benzyl-L-selenocysteine derivatives via nucleophilic displacement of the O-tosyl moiety. In Metanis' scheme, Boc-Ser-OMe is activated to its tosylate form (Boc-Ser(Tos)-OMe), which then reacts with p-methylbenzyl selenol (MBnSeH) to yield Boc-Sec(MBn)-OMe. In contrast, inertly protected derivatives such as Boc-Ser(Bzl)-OMe or Boc-Ser(tBu)-OMe are unreactive toward selenolate nucleophiles under comparable conditions, rendering them unsuitable for this selenation pathway [1].

Peptide Synthesis Selenocysteine Nucleophilic Substitution

β-Elimination to Dehydroalanine: Tosyl Leaving Group Enables Alkaline Conversion

O-Tosylated serine derivatives, including Boc-Ser(Tos)-OMe, undergo base-induced β-elimination to yield dehydroalanine (Dha) residues, a key structural motif in lantibiotics and other peptide antibiotics. Studies using N-benzyloxycarbonyl-O-tosylserine demonstrate quantitative conversion to dehydroalanine derivatives upon treatment with 0.1 N alkali or diethylamine in non-polar solvents [1]. In contrast, Boc-Ser(Bzl)-OMe and Boc-Ser(tBu)-OMe resist β-elimination under these conditions, preventing their use in dehydroalanine-containing peptide synthesis [2].

Dehydroalanine Synthesis β-Elimination Peptide Antibiotics

Compatibility with Orthogonal Protecting Group Strategies: Boc/Tos/OMe Orthogonality

Boc-Ser(Tos)-OMe exhibits full compatibility with Fmoc-based solid-phase peptide synthesis (SPPS), a feature not shared by all Boc-protected building blocks. The Boc and Tos groups remain stable under the basic conditions of Fmoc deprotection (20% piperidine in DMF), allowing the compound to be incorporated into peptides without premature side-chain activation . In contrast, Fmoc-Ser(Tos)-OMe—while offering alternative N-protection—lacks the acid-labile Boc group that enables selective N-deprotection orthogonal to side-chain modifications. The methyl ester further distinguishes Boc-Ser(Tos)-OMe from its free-acid counterpart Boc-Ser(Tos)-OH, which requires in situ carboxyl activation and is less amenable to SPPS where pre-activated esters are preferred .

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonality

Solubility Profile: DMSO Solubility Enables Solution-Phase Handling

Boc-Ser(Tos)-OMe demonstrates high solubility in DMSO (≥100 mg/mL, equivalent to 267.79 mM), facilitating its use in solution-phase peptide coupling and nucleophilic displacement reactions . This solubility compares favorably to other hydrophobic protected serine derivatives: Boc-Ser(Bzl)-OMe, which carries a benzyl ether side chain, exhibits lower DMSO solubility due to increased aromaticity and molecular weight. The methyl ester contributes to the compound's favorable solubility profile in polar aprotic solvents commonly employed in peptide synthesis (DCM, DMF, acetonitrile) .

Solubility DMSO Solution-Phase Synthesis

Storage Stability: Defined Long-Term Storage Parameters

Boc-Ser(Tos)-OMe exhibits well-characterized storage stability: as a powder stored at -20°C, the compound remains stable for up to 3 years; at 4°C, stability extends to 2 years . Stock solutions in DMSO are stable for 6 months at -80°C and 1 month at -20°C [1]. These quantitative shelf-life parameters provide procurement certainty not always available for less common protected serine analogs, where stability data may be absent or vendor-specific. The compound is also reported to be sensitive to prolonged exposure to air or light, undergoing oxidation to carboxylic acid derivatives—a degradation pathway that informs proper handling protocols .

Storage Stability Shelf Life Powder Storage

Commercial Purity Specifications: ≥97-98% by HPLC

Commercial suppliers consistently specify Boc-Ser(Tos)-OMe with purity ≥97-98% as determined by HPLC . This high purity threshold is critical for peptide synthesis applications where impurities can lead to truncated sequences, epimerization, or side-product formation. While comparable purity levels are available for other protected serine derivatives, the consistency of this specification across multiple vendors provides procurement reliability . The solid compound has a reported melting point of 74-75°C and a predicted boiling point of 520.0±50.0°C, physical constants that can serve as identity verification markers upon receipt .

Purity HPLC Quality Control

High-Value Application Scenarios for Boc-Ser(Tos)-OMe


Post-Assembly Synthesis of Selenocysteine-Containing Peptides

Boc-Ser(Tos)-OMe is uniquely suited for the synthesis of selenocysteine (Sec)-containing peptides via on-resin or solution-phase nucleophilic displacement. Following incorporation of the Boc-Ser(Tos) residue into a peptide chain, the tosyl group is displaced by sodium benzyl selenolate or related selenol nucleophiles, yielding the Sec derivative without requiring a separate Sec building block. This approach leverages the tosyl group's leaving-group capacity, a feature absent in benzyl- or tert-butyl-protected serine analogs. The resulting selenopeptides are valuable tools for studying redox biology, protein folding, and enzyme mechanism [1].

Dehydroalanine-Containing Peptide Antibiotics and Conformational Probes

The β-elimination of the tosyl group from Boc-Ser(Tos)-OMe under alkaline conditions generates dehydroalanine (Dha) residues, which introduce conformational rigidity into peptides and are essential structural elements in lantibiotics and other peptide antibiotics. Protocols employing 0.1 N alkali or diethylamine in non-polar solvents effect this elimination cleanly, enabling the synthesis of Dha-containing peptides that cannot be accessed using ether-protected serine building blocks. This application is particularly relevant for medicinal chemistry programs targeting antimicrobial peptides and conformationally constrained peptidomimetics [2].

Sequential Deprotection Strategies in Complex Peptide Synthesis

The orthogonal protection scheme of Boc-Ser(Tos)-OMe—acid-labile Boc on the amine, base/nucleophile-labile tosyl on the side chain, and ester-protected carboxyl—enables sequential, chemoselective deprotection steps in complex peptide assembly. In a typical workflow: (1) the methyl ester is saponified or remains protected; (2) the Boc group is removed with TFA to expose the α-amine for chain extension; (3) after peptide assembly, the tosyl group is selectively activated for nucleophilic substitution or elimination. This orthogonal strategy is essential for synthesizing modified peptides where side-chain transformations must occur after the main chain is assembled .

Boc-SPPS Compatible Serine Building Block with Activatable Side Chain

Boc-Ser(Tos)-OMe is fully compatible with Boc-based solid-phase peptide synthesis (Boc-SPPS), where the Boc group is removed by TFA at each coupling cycle while the tosyl side-chain protection remains intact. The compound's stability under standard Boc-SPPS conditions (TFA deprotection, DCC/HOBt coupling) allows for the efficient incorporation of serine residues whose side chains can be later diversified. This contrasts with Fmoc-SPPS approaches, where the Fmoc group is base-labile and would be incompatible with the tosyl leaving group if not properly orthogonal. For laboratories with established Boc-SPPS infrastructure, Boc-Ser(Tos)-OMe provides a reliable, activatable serine building block .

Technical Documentation Hub

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